molecular formula C11H16N2O2S B2931598 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea CAS No. 1286729-04-1

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2931598
CAS No.: 1286729-04-1
M. Wt: 240.32
InChI Key: UDNSKGPBZUVEAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Overview 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea is a synthetic organic compound with the molecular formula C 11 H 16 N 2 O 2 S and a molecular weight of 240.32 g/mol. Its CAS registry number is 1286729-04-1 . This urea derivative features a thiophene heterocycle and a cyclopropane-containing hydroxyalkyl chain, a structure that aligns with scaffolds of interest in medicinal chemistry. Structural Features and Research Relevance The molecular structure of this compound incorporates two key motifs: a thiophene ring and a urea functional group. Thiophene-based compounds are extensively studied in medicinal chemistry and materials science due to their versatile electronic properties and bioactivity . Urea derivatives are a significant class of compounds known for their diverse biological activities. Specifically, thiophene-urea hybrids have been investigated for their potential in various therapeutic areas. Patent literature indicates that related thiazolyl urea compounds have been explored for their utility in inhibiting abnormal cell proliferation and treating cancer . Furthermore, other heterocyclic urea compounds have been researched for their antibacterial properties . The distinct 2-hydroxypropyl substitution on the cyclopropyl ring in this specific molecule may confer unique steric and electronic properties, potentially influencing its binding affinity and selectivity in biochemical assays. Application Notes This compound is intended for research and development purposes only. It serves as a valuable building block or intermediate for synthetic chemists working on the construction of more complex heterocyclic systems. Researchers may also utilize it as a reference standard or a starting point for structure-activity relationship (SAR) studies in drug discovery programs, particularly those focused on kinase inhibition or antibacterial agents, given the documented activities of structurally related molecules . Safety and Handling For Research Use Only (RUO). This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. It is the responsibility of the researcher to ensure safe laboratory practices and to conduct a comprehensive risk assessment before use.

Properties

IUPAC Name

1-(2-cyclopropyl-2-hydroxypropyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-11(15,8-4-5-8)7-12-10(14)13-9-3-2-6-16-9/h2-3,6,8,15H,4-5,7H2,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNSKGPBZUVEAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)NC1=CC=CS1)(C2CC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea typically involves the following steps:

    Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where an alkene reacts with a carbene or a carbenoid.

    Introduction of the hydroxypropyl group: This step may involve the reaction of a suitable precursor with a hydroxylating agent.

    Attachment of the thiophen-2-yl group: This can be done through a coupling reaction, such as a Suzuki or Stille coupling.

    Formation of the urea backbone: This involves the reaction of an amine with an isocyanate or a carbamoyl chloride.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The urea backbone can be reduced to form corresponding amines.

    Substitution: The thiophen-2-yl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the urea backbone may yield primary or secondary amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.

    Medicine: As a candidate for drug development, particularly in the areas of anti-inflammatory or anticancer research.

    Industry: As an intermediate in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The cyclopropyl and thiophen-2-yl groups may play a role in binding to the active site of the target protein, while the hydroxypropyl group may influence the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following analysis compares the target compound with structurally related urea derivatives from the provided evidence, focusing on substituent effects, physicochemical properties, and synthetic considerations.

Substituent Variations and Molecular Features

Adamantyl-Urea Derivatives ()

Compounds such as 1-(1-adamantyl)-3-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea (Compound 40) and 1-(1-adamantyl)-3-(1-methylpyrazol-4-yl)urea (Compound 44) feature bulky adamantyl groups instead of the cyclopropyl-hydroxypropyl chain. These derivatives exhibit higher molecular weights (e.g., Compound 44: ~331.4 g/mol) compared to the target compound (estimated molecular weight ~308.4 g/mol based on formula). The adamantyl group enhances lipophilicity and may improve blood-brain barrier penetration, but it could also reduce solubility.

Thiophen-2-ylmethyl Ureas with Triazole Cores (–7)

Compounds like 1-(2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () and 1-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () incorporate triazole rings and pyridinyl/phenyl substituents. However, their molecular weights (~383–384 g/mol) are significantly higher than the target compound, which may affect pharmacokinetics.

Physicochemical Properties

Melting Points and Solubility
  • Adamantyl-urea derivatives () exhibit high melting points (140–232°C), attributed to strong intermolecular interactions (e.g., hydrogen bonding and van der Waals forces from adamantyl) .
  • Triazole-containing analogs (–7) lack reported melting points, but their extended aromatic systems may reduce solubility compared to the target compound.

Structural Implications for Bioactivity

  • Cyclopropyl vs. Adamantyl : The cyclopropyl group provides rigidity but less steric bulk than adamantyl, possibly balancing metabolic stability and target accessibility.
  • Thiophene vs. Pyridine/Oxadiazole : The thiophene’s sulfur atom may engage in hydrophobic interactions, whereas pyridine/oxadiazole groups () introduce additional hydrogen-bond acceptors.

Data Tables

Table 1. Comparison of Key Structural and Physical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%)
Target Compound 2-Cyclopropyl-2-hydroxypropyl, thiophen-2-yl C13H17N2O2S ~308.4 N/A N/A
1-(1-Adamantyl)-3-(1-methylpyrazol-4-yl)urea (44) 1-Adamantyl, 1-methylpyrazol-4-yl C15H22N4O ~331.4 217–218 63.4
1-(2-(4-Cyclopropyl-5-oxo-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () Triazole, pyridin-3-yl, thiophen-2-ylmethyl C18H20N6O2S 384.5 N/A N/A
1-(2-(3-Cyclopropyl-5-oxo-triazol-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea () Triazole, phenyl, thiophen-2-ylmethyl C19H21N5O2S 383.5 N/A N/A

Table 2. Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogs
Cyclopropyl-hydroxypropyl Rigidity, moderate lipophilicity Less bulky than adamantyl ()
Thiophen-2-yl Aromatic, π-π interactions Similar to thiophen-2-ylmethyl (–7)
Hydroxyl group Hydrogen-bond donor Absent in adamantyl/triazole analogs

Biological Activity

1-(2-Cyclopropyl-2-hydroxypropyl)-3-(thiophen-2-yl)urea is an organic compound belonging to the urea derivative class. Its unique structure, characterized by a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group, suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the biological activity of this compound based on recent research findings.

The compound has a molecular formula of C12H18N2O2SC_{12}H_{18}N_{2}O_{2}S and a molecular weight of 254.35 g/mol. Its structural formula is represented as follows:

SMILES CC(O)(CNC(=O)NCc1cccs1)C1CC1\text{SMILES }CC(O)(CNC(=O)NCc1cccs1)C1CC1

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzyme activity, leading to reduced viability of microbial cells.

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Pseudomonas aeruginosa128 µg/mLLow

Anticancer Activity

Preliminary investigations into the anticancer potential of this compound have shown promising results. In cell line studies, it has been noted to induce apoptosis in cancer cells, particularly in colorectal adenocarcinoma models. The compound appears to modulate key signaling pathways involved in cell growth and survival.

Case Study: Colorectal Adenocarcinoma
A study conducted on HCT116 human colorectal cancer cells revealed that treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability. The following observations were made:

  • Concentration : 10 µM led to a 25% reduction in viability.
  • Concentration : 50 µM led to a 50% reduction in viability.
  • Concentration : 100 µM led to an 80% reduction in viability.

These results suggest that the compound could serve as a lead for further development in cancer therapeutics.

Although the precise mechanisms underlying the biological activities of this compound are still under investigation, it is hypothesized that its interaction with specific enzymes or receptors plays a critical role. Molecular docking studies indicate potential binding sites on target proteins involved in microbial resistance and cancer progression.

Comparative Analysis with Similar Compounds

The structural similarities between this compound and other urea derivatives allow for comparative analysis regarding their biological activities.

Table 2: Comparison with Similar Compounds

Compound NameCAS NumberKey Features
1-(2-Cyclopropyl-2-hydroxy-2-phenylethyl)-3-(thiophen-2-yl)urea1421500-17-5Similar thiophen group; studied for antimicrobial properties.
1-(2-Cyclopropyl-2-hydroxypropyl)-3-(2,4-dimethoxyphenyl)urea1286725-40-3Exhibits similar anticancer activity; different substituents.

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